3-fluoro-4-methoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-25-16-5-4-12(9-14(16)19)18(24)23-11-15-17(22-8-7-21-15)13-3-2-6-20-10-13/h2-10H,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWCHBMOFHDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines, including hepatoma and lung cancer cells. The introduction of fluorine and methoxy groups has been linked to improved anticancer activity due to their electronic effects on the compound's structure .
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of compounds similar to 3-fluoro-4-methoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide exhibited significant cytotoxic effects against colon cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, which could be beneficial in developing new antibiotics. The structural features contribute to its ability to penetrate bacterial cell walls effectively .
Case Study:
In a study focusing on bioactive compounds derived from natural sources, this compound was found to inhibit the growth of several pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .
Enzymatic Modulation
Another significant application is in the modulation of protein kinase activities, which are crucial for various cellular processes including proliferation and apoptosis. The compound has been studied for its ability to selectively inhibit specific kinases involved in cancer signaling pathways, making it a candidate for targeted cancer therapies .
Case Study:
A patent application describes the use of similar compounds as modulators of protein kinase enzymatic activity, highlighting their potential role in treating cancers characterized by dysregulated kinase signaling .
Summary Table of Applications
Comparison with Similar Compounds
3-fluoro-4-methoxy-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide (BG16256)
Key Differences :
- Substituent : Pyridin-3-yl (target compound) vs. thiophen-3-yl (BG16256).
- Molecular Formula : C₁₇H₁₄FN₃O₂S (BG16256) vs. C₁₈H₁₄FN₃O₂ (target compound).
- Molecular Weight : 343.3754 (BG16256) vs. ~327.32 (estimated for target compound).
Impact : - Pyridine’s nitrogen may improve hydrogen bonding with kinase targets, influencing binding affinity.
N-(3-Chloro-4-fluorobenzyl)-4-{[3-(1-piperidinyl)-2-pyrazinyl]oxy}benzamide
Key Differences :
- Core : Benzamide with chloro and fluoro substituents vs. fluoro-methoxy in the target compound.
- Linker : Oxy bridge (ether) vs. methylene bridge.
- Pyrazine Substitution : Piperidine (basic amine) vs. pyridin-3-yl (aromatic).
Impact : - Piperidine increases solubility due to its basicity, while pyridine enhances aromatic stacking interactions.
- The ether linker may reduce conformational flexibility compared to the methylene bridge .
Flumbatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}pyridin-3-yl)-3-(trifluoromethyl)benzamide)
Key Differences :
- Core : Trifluoromethyl-substituted benzamide vs. fluoro-methoxy.
- Heterocycle : Pyrimidine-pyridine vs. pyrazine-pyridine.
- Substituent : 4-Methylpiperazine enhances solubility and bioavailability.
Impact : - Flumbatinib is a tyrosine kinase inhibitor , suggesting the target compound may share similar mechanisms.
- Trifluoromethyl groups improve metabolic stability and electron-withdrawing effects .
4-Methoxy-N-(3-methylamino-propyl)-3-(3-pyrazin-2-yl-ureido)-benzamide
Key Differences :
- Linker : Ureido group vs. methylene bridge.
- Substituents: Methoxy and methylamino-propyl vs. fluoro-methoxy and pyridin-3-yl. Impact:
- Ureido groups facilitate hydrogen bonding but may reduce cell permeability.
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine
Key Differences :
- Core : Pyrido[2,3-b]pyrazine fused ring vs. pyrazine-pyridine.
- Substituent : 4-Fluorophenyl and isopropylamine vs. pyridin-3-yl.
Impact : - The fused ring system increases rigidity, possibly enhancing target selectivity.
- Fluorophenyl groups improve membrane penetration .
Structural and Functional Analysis Table
Key Observations
Substituent Effects :
- Electron-withdrawing groups (fluoro, trifluoromethyl) enhance stability and binding to hydrophobic kinase pockets.
- Methoxy groups improve solubility but may reduce metabolic resistance .
Heterocycle Variations :
- Pyrazine-pyridine systems (target compound) balance rigidity and hydrogen bonding.
- Pyrido[2,3-b]pyrazine () offers fused-ring rigidity for selective inhibition .
Linker Modifications :
- Methylene bridges (target compound) provide flexibility, while oxy bridges () or ureido groups () alter conformational dynamics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
